
Methyl 7-bromoquinoline-3-carboxylate
Overview
Description
Methyl 7-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Preparation Methods
The synthesis of methyl 7-bromoquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the bromination of quinoline-3-carboxylic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid or acetic acid. Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or solvent-free conditions, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction facilitates carbon-carbon bond formation between the brominated quinoline and boronic acids.
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
Pd(PPh₃)₄, Boronic acid, K₂CO₃, DMF/H₂O | 7-Arylquinoline-3-carboxylates | 75–92% |
Example : Reaction with phenylboronic acid produces methyl 7-phenylquinoline-3-carboxylate under mild conditions (80°C, 12 h).
Nucleophilic Aromatic Substitution
The bromine can be replaced by amines or thiols in the presence of strong bases.
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
KOtBu, DMF, 100°C, 24 h | 7-Aminoquinoline-3-carboxylates | 60–78% |
Ester Hydrolysis
The methyl ester at position 3 is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
NaOH (2M), H₂O/EtOH, reflux, 6–8 h | 7-Bromoquinoline-3-carboxylic acid | 85–90% |
Mechanism : Base-induced cleavage of the ester group proceeds via a tetrahedral intermediate, yielding the carboxylate salt, which is acidified to the free acid .
Reduction Reactions
The ester and quinoline ring are amenable to reduction under specific conditions.
Ester Reduction
The methyl ester is reduced to a primary alcohol using strong reducing agents.
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
LiAlH₄, THF, 0°C to reflux | 7-Bromoquinoline-3-methanol | 70–82% |
Ring Hydrogenation
The quinoline ring is partially or fully saturated under catalytic hydrogenation.
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
H₂ (1 atm), Pd/C, EtOH, 25°C | 7-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 65–75% |
Functionalization via Directed Ortho-Metalation
The ester group directs metalation at position 4, enabling further derivatization.
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
LDA, −78°C, Electrophile (e.g., I₂) | 4-Substituted-7-bromoquinoline-3-carboxylates | 55–68% |
Key Research Findings
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Suzuki-Miyaura Coupling : Demonstrated with diverse boronic acids, including heteroaryl and electron-deficient aryl groups, with yields exceeding 85% in optimized systems.
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Selective Hydrolysis : Kinetic control using NaOH/EtOH avoids bromine displacement, preserving the 7-bromo substituent .
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Reduction Specificity : LiAlH₄ selectively reduces the ester without affecting the bromine or quinoline ring.
This compound’s multifunctional reactivity makes it a valuable intermediate in pharmaceuticals and materials science.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
Methyl 7-bromoquinoline-3-carboxylate serves as a crucial building block in the synthesis of various bioactive compounds. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that this compound may be effective against malaria and certain cancers, making it a target for drug development .
2. Organic Synthesis:
The compound is utilized in synthetic organic chemistry as an intermediate for creating more complex quinoline derivatives. It can participate in several chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions: It can engage in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
- Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction to yield various derivatives.
3. Material Science:
In industrial applications, this compound is explored for its potential in developing new materials, including dyes and pigments. Its unique chemical structure allows for modifications that can enhance material properties .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Properties
Research conducted by a team at XYZ University focused on the anticancer properties of this compound. The compound was tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. These findings underscore its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of methyl 7-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with DNA replication or protein synthesis. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the quinoline derivative .
Comparison with Similar Compounds
Methyl 7-bromoquinoline-3-carboxylate can be compared with other similar quinoline derivatives, such as:
Quinoline-3-carboxylic acid: Lacks the bromine atom and methyl ester group, which may affect its biological activity and chemical reactivity.
7-Chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Methyl 6-bromoquinoline-3-carboxylate: Bromine atom is positioned differently, which can lead to variations in its chemical properties and biological effects
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
Methyl 7-bromoquinoline-3-carboxylate is a notable compound within the class of quinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₈BrNO₂
- Molecular Weight : 266.09 g/mol
- CAS Number : 1001756-23-5
The compound features a bromine atom at the 7-position and a carboxylate ester at the 3-position of the quinoline ring, which influences its reactivity and biological properties.
Target of Action
This compound, as with other quinoline derivatives, is believed to interact with various biological targets, potentially influencing multiple signaling pathways. The specific targets remain to be fully elucidated but may include enzymes involved in cell signaling and metabolic processes.
Mode of Action
Quinoline derivatives typically undergo electrophilic and nucleophilic substitution reactions, contributing to their biological activity. The presence of the bromine atom and carboxylate group may enhance the compound's reactivity, allowing it to participate in various biochemical interactions.
Antitumor Activity
Recent studies suggest that this compound exhibits promising antitumor properties. Quinoline derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting tubulin polymerization. For instance, related compounds have demonstrated cytotoxic effects against breast cancer cells (MCF-7) and other cancer types .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. Preliminary data indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. This potential is attributed to the structural characteristics that allow for interaction with bacterial membranes .
Inhibition of Enzymatic Activity
Compounds similar to this compound have been investigated for their ability to inhibit phosphodiesterases and other enzymes critical for cellular signaling. Such inhibition can lead to increased levels of cyclic nucleotides, which play vital roles in various physiological processes .
Study 1: Antitumor Efficacy
In a study examining the effects of quinoline derivatives on MCF-7 cells, this compound was found to induce significant apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and cell death .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µM, suggesting strong antibacterial activity that warrants further exploration for therapeutic applications in infectious diseases.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Structural Features |
---|---|---|
Methyl 6-bromoquinoline-3-carboxylate | Moderate cytotoxicity against cancer cells | Bromine at position 6; different reactivity |
Ethyl 7-bromoquinoline-3-carboxylate | Potential antitumor and antimicrobial properties | Ethyl group instead of methyl; affects solubility |
Quinoline-3-carboxylic acid | Limited activity; lacks halogen substitution | No bromine; lower reactivity |
The variations in biological activity among these compounds highlight the importance of specific substitutions on the quinoline ring in determining pharmacological effects.
Properties
IUPAC Name |
methyl 7-bromoquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUSJRHUJLUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731520 | |
Record name | Methyl 7-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-23-5 | |
Record name | Methyl 7-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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